Octanol - d2
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical and Biochemical Investigations
Deuterium labeling is a cornerstone of contemporary research, providing invaluable insights across a spectrum of scientific disciplines. synmr.in By replacing hydrogen with deuterium at specific molecular positions, scientists can track the movement and transformation of molecules with high precision. synmr.in This has profound implications for understanding reaction kinetics, identifying intermediates, and verifying proposed mechanistic pathways. thalesnano.com In the realm of biochemistry and pharmaceutical development, deuterium-labeled compounds are instrumental in studying metabolic pathways, allowing for a clearer understanding of how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com This knowledge is crucial for optimizing the efficacy and stability of new therapeutic agents. clearsynth.com Furthermore, the use of deuterated standards in analytical techniques like mass spectrometry significantly improves the accuracy and reliability of quantitative measurements. thalesnano.com
Overview of Deuterated Long-Chain Alcohols in Scholarly Inquiry
Deuterated long-chain alcohols, a specific class of labeled compounds, have garnered significant attention in various research fields. These molecules, which include deuterated versions of alcohols like hexanol, octanol (B41247), and decanol, serve as critical probes in studying lipid metabolism and membrane biophysics. europa.eu For instance, they have been employed in in vivo studies to investigate the effects of dermal application on the lipid content of the skin's stratum corneum. europa.eu The incorporation of deuterium into these long-chain alcohols allows researchers to monitor their interaction with and integration into complex biological structures such as cell membranes. This provides a deeper understanding of processes like lipid transport and the formation of wax esters within the small intestine. europa.euuwindsor.ca
Fundamental Research Objectives and Scope for Octanol-d2 Studies
Octanol-d2, a deuterated form of octanol, is a focal point of specialized research. The primary objectives for studying this compound are multifaceted. A key goal is to leverage its isotopic signature to trace its metabolic fate within biological systems, contributing to a broader understanding of alcohol metabolism. ontosight.ai Additionally, Octanol-d2 serves as a valuable internal standard in mass spectrometry-based analyses, enhancing the precision of quantification for its non-deuterated counterpart and related analytes. thalesnano.commedchemexpress.com In the field of materials science and physical chemistry, studies involving Octanol-d2 aim to elucidate the behavior of alcohols at interfaces and within complex mixtures, such as lyomesophases. cdnsciencepub.com The scope of Octanol-d2 research is therefore targeted, focusing on its application as a tracer and standard to answer specific questions in metabolism, analytical chemistry, and physical chemistry.
Chemical Synthesis and Properties of Octanol-d2
The synthesis of deuterated alcohols like Octanol-d2 can be achieved through various methods, including the reductive deuteration of corresponding ketones or the H/D exchange of the alcohol itself. researchgate.net One practical strategy involves the use of a Mg/BrCH2CH2Br/D2O system for the reductive deuteration of ketones, which can produce α-deuterated alcohols with high deuterium incorporation. researchgate.net Another approach is the metal-catalyzed H/D exchange of alcohols, although this can sometimes result in lower regioselectivity and deuterium incorporation. researchgate.net
The physical and chemical properties of Octanol-d2 are very similar to its non-deuterated form, 1-octanol (B28484), with the primary difference being its molecular weight due to the presence of two deuterium atoms.
| Property | Value |
| Molecular Formula | C8H16D2O |
| Molecular Weight | 132.244 g/mol eptes.com |
| CAS Number | 1335435-64-7 eptes.com |
| Appearance | Colorless liquid nih.gov |
| Odor | Penetrating, aromatic nih.gov |
| Solubility | Poorly soluble in water nih.gov |
| logP (Octanol-Water Partition Coefficient) | 2.9 (for 2-octanol) nih.gov |
This table contains data for both 1-Octanol and 2-Octanol as representative examples of octanol isomers.
Applications of Octanol-d2 in Advanced Analytical Techniques
Deuterated compounds like Octanol-d2 are pivotal in enhancing the capabilities of various advanced analytical techniques.
Role as an Internal Standard in Mass Spectrometry
In mass spectrometry (MS), the use of stable isotope-labeled internal standards is a gold-standard practice for achieving accurate quantification. thalesnano.com Octanol-d2, being chemically identical to octanol but with a distinct mass, is an ideal internal standard for the analysis of octanol in complex matrices. When added to a sample at a known concentration, it co-elutes with the non-deuterated analyte during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the known amount of the deuterated standard, any variations in sample preparation, injection volume, and ionization efficiency can be corrected for, leading to highly accurate and precise measurements. thalesnano.comsigmaaldrich.com This is particularly crucial in fields like metabolomics and clinical chemistry where precise quantification is paramount. medchemexpress.com
Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. thalesnano.com The use of deuterated compounds and solvents plays a significant role in NMR experiments. clearsynth.com While Octanol-d2 itself might be the subject of NMR studies to understand its structure and dynamics, the broader utility of deuterium in NMR lies in the use of deuterated solvents. clearsynth.comscharlab.com These solvents, such as chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD), are used to dissolve the sample for analysis. neu.edu.trucla.edu Because deuterium has a different magnetic moment than hydrogen, it is not detected in a standard 1H NMR experiment, thus eliminating large solvent signals that would otherwise obscure the signals from the analyte of interest. neu.edu.tr This results in cleaner spectra with enhanced sensitivity and clarity, allowing for more accurate structural elucidation. clearsynth.com
Application in Neutron Scattering Studies
Neutron scattering is a technique used to study the structure and dynamics of materials at the atomic and molecular level. acs.org Neutrons are particularly sensitive to the presence of hydrogen and its isotope, deuterium. acs.orgosti.gov This makes deuteration a valuable tool in neutron scattering experiments. By selectively replacing hydrogen with deuterium in a molecule like octanol, researchers can create "contrast" in their samples. uwindsor.ca This contrast allows them to highlight specific parts of a molecule or a molecular assembly. For example, in studies of lipid membranes, deuterated long-chain alcohols like octanol-d2 can be used to determine their location and orientation within the lipid bilayer, providing insights into membrane fluidity and transport properties. uwindsor.ca Small-angle neutron scattering (SANS) experiments can utilize this contrast to study the size and shape of micelles or vesicles containing these alcohols. researchgate.net
Research Applications of Octanol-d2 in Metabolic and Environmental Studies
The isotopic label in Octanol-d2 makes it a valuable tracer for investigating its behavior in biological and environmental systems.
Elucidation of Metabolic Pathways
Deuterium-labeled compounds are instrumental in tracing the metabolic fate of molecules within living organisms. By introducing Octanol-d2 into a biological system, researchers can follow its transformation through various metabolic pathways. ontosight.ai The metabolism of octanol typically occurs in the liver, where it is oxidized first to an aldehyde and then to a carboxylic acid. ontosight.ai This resulting acid can then enter fatty acid metabolism pathways. ontosight.ai Using techniques like mass spectrometry, scientists can identify and quantify the deuterated metabolites, providing a clear picture of the metabolic cascade. clearsynth.com This information is crucial for understanding the broader context of alcohol and lipid metabolism. europa.eu Studies with solvent-tolerant bacteria like Pseudomonas putida have also explored the metabolic response to octanol, revealing how these organisms generate the necessary energy and redox cofactors to cope with its presence. researchgate.net
Investigations into Environmental Fate and Transport
Understanding the environmental fate of a chemical involves assessing its persistence, degradation, and partitioning in different environmental compartments like water, soil, and air. epa.gov The n-octanol-water partition coefficient (Kow) is a key parameter used to predict a chemical's potential for bioaccumulation and its distribution in the environment. epa.govepa.gov While studies may not have focused specifically on the environmental fate of Octanol-d2, the principles governing its non-deuterated counterpart are applicable. For non-ionized chemicals, the Kow provides an early estimate of their adsorption and leaching potential in soil. regulations.gov Chemicals with a high Kow, like octanol, tend to partition into lipids and organic carbon in soil and sediment. reviewboard.ca The use of deuterated compounds in environmental studies can help in tracking the movement and breakdown of pollutants, although specific studies on Octanol-d2 in this context are not widely reported. The physical-chemical properties of a compound are essential for modeling its behavior and potential for long-range transport in the environment. epa.gov
Properties
CAS No. |
1335435-64-7 |
|---|---|
Molecular Formula |
C8H16D2O |
Molecular Weight |
132.24 |
Purity |
95% min. |
Synonyms |
Octanol - d2 |
Origin of Product |
United States |
Advanced Spectroscopic Investigations and Isotope Effects in Octanol D2 Systems
Vibrational Spectroscopy for Isotopic Signature Analysis
Vibrational spectroscopy is particularly sensitive to isotopic substitution due to the mass dependence of vibrational frequencies. The doubling of the hydrogen mass upon deuteration significantly alters the vibrational modes of the molecule, providing a clear isotopic signature. tu-darmstadt.de
Fourier Transform Infrared (FTIR) Spectroscopy of O-D Stretching Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a primary technique for analyzing the vibrational characteristics of molecules. In the context of deuterated octanol (B41247), the most prominent and informative spectral change occurs in the hydroxyl stretching region. The substitution of hydrogen with deuterium (B1214612) in the hydroxyl group (O-H to O-D) results in a significant redshift of the stretching vibration frequency.
Experimental FTIR spectra of liquid n-octanol show a very broad and intense absorption band corresponding to the O-H stretching vibration (νOH) centered at approximately 3320 cm⁻¹. tu-darmstadt.deucla.edu This broadness is indicative of the extensive hydrogen-bonding network present in the liquid state. tu-darmstadt.de Upon deuteration to form Octanol-d2, this band shifts to a much lower wavenumber, typically around 2475 cm⁻¹. mdpi.com This substantial shift is a direct consequence of the increased mass of deuterium compared to hydrogen, as predicted by the harmonic oscillator model where the vibrational frequency is inversely proportional to the square root of the reduced mass.
The table below summarizes the characteristic FTIR stretching frequencies for n-octanol and its deuterated analogue, highlighting the pronounced isotope effect on the hydroxyl group.
| Vibrational Mode | n-Octanol (CH₃(CH₂)₇OH) Wavenumber (cm⁻¹) | Octanol-d2 (CH₃(CH₂)₇OD) Wavenumber (cm⁻¹) |
| O-H Stretch | ~3320 | - |
| O-D Stretch | - | ~2475 |
| Saturated C-H Stretch | 2800–3000 | 2800–3000 |
| C-O Stretch | 1000–1100 | 1000–1100 |
| Data sourced from multiple experimental studies. tu-darmstadt.demdpi.com |
Probing Intermolecular Hydrogen Bonding Dynamics with Deuterated Octanol
The isotopic substitution in the hydroxyl group serves as a precise probe for studying the dynamics of intermolecular hydrogen bonds. researchgate.nettandfonline.com Since deuteration does not significantly alter the molecular shape or electronic structure, any observed changes in hydrogen bond dynamics can be attributed primarily to the mass difference. tu-darmstadt.de The study of n-octanol and its deuterated form using a combination of experimental FTIR and theoretical methods like Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD) has provided deep insights into these interactions. tu-darmstadt.deresearchgate.nettcichemicals.com
In liquid alcohols, molecules are not isolated but form aggregates, such as trimers and tetramers, through hydrogen bonding. tu-darmstadt.de The strength and dynamics of these hydrogen bonds are reflected in the position and shape of the νOH (or νOD) band. Time-evolution studies using molecular dynamics simulations on deuterated octanol systems help in understanding the metric and vibrational features of these hydrogen-bonded networks. tu-darmstadt.deresearchgate.net The retardation of the hydroxyl group's dynamics compared to the alkyl chain, a direct consequence of hydrogen bonding, can be quantified by comparing the behavior of deuterated and non-deuterated species. tandfonline.com
Analysis of Vibrational Modes and Isotope-Induced Spectral Shifts
The replacement of hydrogen with deuterium affects all vibrational modes of the octanol molecule, though to varying extents. tu-darmstadt.de The most significant shift, as discussed, is for the O-D stretch. However, when the entire alkyl chain is deuterated, as in Octanol-d17 (CD₃(CD₂)₇OD), the C-H stretching vibrations also exhibit a large isotopic shift.
Computational studies have shown that the C-H stretch vibrations, typically found around 3000 cm⁻¹, shift to approximately 2150 cm⁻¹ in perdeuterated octanol (octanol-d17). tu-darmstadt.de This region is distinct from other major vibrational bands, making it a clear marker for deuteration of the alkyl chain. Furthermore, deuteration also induces downward shifts in the fingerprint region (1000–1500 cm⁻¹), which contains various bending and scissoring modes of the CH₂ and CH₃ groups. tu-darmstadt.demdpi.com
The table below presents a comparison of key vibrational modes for light octanol and fully deuterated octanol-d17, based on computational and experimental data.
| Vibrational Mode | h-Octanol Wavenumber (cm⁻¹) | d17-Octanol Wavenumber (cm⁻¹) | Isotope-Induced Shift (cm⁻¹) |
| C-H Stretches | ~3000 | - | - |
| C-D Stretches | - | ~2150 | ~850 |
| Fingerprint Region (Bending) | 1000-1500 | Shifted Downward | Variable |
| Data derived from computational spectra. tu-darmstadt.de |
These isotope-induced spectral shifts are critical in various applications, including mechanistic studies in olfaction, where the vibrational theory of smell is tested by observing differential responses to deuterated and non-deuterated odorants. tu-darmstadt.deorcid.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that leverages isotopic labeling to probe molecular structure and dynamics. Deuterium (²H) NMR, in particular, offers unique advantages for studying ordered and partially ordered systems.
Deuterium NMR (²H NMR) in Solid-Liquid Phase Transition Studies of Confined Octanol-d17
Recent research has utilized ²H solid-state NMR to investigate the behavior of perdeuterated octanol (octanol-d17) confined within the mesopores of silica (B1680970) materials like SBA-15. mdpi.comacs.org This serves as a model system for understanding the interactions of surfactants and other molecules with solid interfaces. acs.org
By monitoring the ²H NMR spectra of octanol-d17 as a function of temperature, researchers can track the solid-liquid phase transition. Below the melting point, the spectra exhibit a Pake pattern characteristic of a rigid conformation, with a 3-fold jump motion of the terminal CD₃ group. acs.org A key finding is that for confined octanol-d17, the melting point is significantly depressed compared to the bulk material. For instance, at a heating rate of 5 K/min, the melting point of confined octanol was found to be 219.7 K, which is 38 K lower than the bulk value of 257.3 K. mdpi.com
The interaction with the pore walls of the SBA-15 material leads to a distribution of activation energies for the melting process, resulting in a gradual transition from solid to liquid, in contrast to the sharp melting observed for bulk octanol. mdpi.comacs.org
The following table summarizes the key findings from the ²H NMR and Differential Scanning Calorimetry (DSC) studies of bulk versus confined octanol-d17.
| Parameter | Bulk Octanol-d17 | Confined Octanol-d17 in SBA-15 |
| Melting Point (at 5 K/min) | 257.3 K | 219.7 K |
| Melting Point Depression | - | ~38 K |
| Phase Transition Behavior | Abrupt | Gradual |
| Activation Energy for Melting (Kissinger model) | (313.6 ± 2.1) kJ mol⁻¹ | (172 ± 17) kJ mol⁻¹ |
| Data from combined ²H NMR and DSC studies. mdpi.comacs.org |
These studies demonstrate that no glass formation occurs upon confinement; instead, crystallites of varying sizes are formed, leading to the observed gradual melting process. tu-darmstadt.de
Application of Deuterated Octanol as a Solvent for Advanced NMR Structural and Conformational Analysis
Deuterated solvents are fundamental in NMR spectroscopy, primarily to avoid the large signal from protonated solvents that would otherwise overwhelm the signals from the analyte. ucla.edulabinsights.nl While common deuterated solvents like chloroform-d (B32938) and DMSO-d6 are widely used, specialized deuterated solvents such as deuterated octanol can be crucial for specific advanced applications.
One such application is in the determination of conformer-specific properties, like lipophilicity (logP). In a study aimed at measuring the lipophilicity of different rotamers (rotational conformers) of fluorinated amides, standard NOESY analysis in D₂O was straightforward for signal assignment in the aqueous phase. However, in the octanol phase, the large solvent signal from standard octanol obscured the necessary proton resonances. researchgate.net To overcome this, researchers synthesized and used 1,1-dideuteriooctanol (C₇H₁₅CD₂OH). This specific deuteration significantly simplified the ¹H NMR spectrum, facilitating the unambiguous assignment of rotamers and enabling the calculation of conformer-specific partition coefficients. researchgate.net
Furthermore, deuterated detergents, which share amphiphilic properties with octanol, are essential for the structural analysis of membrane proteins by solution-state NMR. The use of deuterated surfactants like d₂₅-SDS helps to eliminate interfering detergent signals, which is critical for performing proton-detected heteronuclear NMR experiments to determine the three-dimensional structure of proteins embedded in micelles. tandfonline.com
High-Resolution Mass Spectrometry for Isotopic Tracing and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of molecules, enabling the identification and quantification of compounds in intricate mixtures. When combined with isotopic labeling, HRMS becomes a powerful technique for tracing the fate of molecules in chemical and biological systems. Octanol-d2, with its known mass difference compared to its non-deuterated counterpart, can be used as an internal standard or a tracer in such studies.
In isotopic tracing experiments, a known amount of Octanol-d2 can be introduced into a system. The mass spectrometer can then selectively detect and quantify both the deuterated and non-deuterated forms of octanol and its subsequent products. The distinct mass-to-charge (m/z) ratio of the deuterated compound allows it to be clearly distinguished from the natural isotope abundance. This approach is crucial for studying reaction mechanisms, metabolic pathways, and environmental fate.
For example, in studying the partitioning of a drug substance between an aqueous phase and an octanol phase (a common proxy for biological membranes), using Octanol-d2 in the organic phase allows for precise quantification of any octanol that may have dissolved in the aqueous phase, by monitoring for its specific m/z signature.
The analysis of deuterated compounds by mass spectrometry provides clear evidence of isotopic incorporation. The mass spectrum of a deuterated compound will show a molecular ion peak ([M]+) shifted to a higher mass corresponding to the number of deuterium atoms incorporated.
Table 2: Illustrative Mass Spectrometry Data for a Deuterated Octanol Derivative
| Ion | m/z (relative abundance %) [d₂] | m/z (relative abundance %) [d₁] | m/z (relative abundance %) [d₀] |
| [M]⁺ | 151 (100) | 150 (53) | 149 (8) |
Data derived from EI-MS analysis of a deuterated phenyl-propanol, illustrating the typical pattern for a d2-labeled compound. wiley-vch.de The table shows the molecular ion peaks for the di-deuterated (d₂), mono-deuterated (d₁), and non-deuterated (d₀) species, with the d₂ species being the most abundant, confirming successful labeling. wiley-vch.de This high resolution allows for the unambiguous identification and quantification of isotopically labeled species in complex mixtures.
Theoretical and Computational Modeling of Octanol D2
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the behavior of Octanol-d2 at the atomic and electronic levels. These ab initio and related methods provide a detailed picture of its structure, energy, and vibrational properties.
Density Functional Theory (DFT) has been effectively used to model the intermolecular hydrogen bonding and to analyze the isotope effect in Octanol-d2. researchgate.net Static models developed using DFT, often in conjunction with the Polarizable Continuum Model (PCM) to simulate a solvent environment, have been instrumental in these investigations. researchgate.net The electronic structure and molecular topology of the monomer, dimer, and trimer forms of n-octanol have been analyzed using the Atoms in Molecules (AIM) theory, which identifies the bond critical points (BCPs) associated with covalent and hydrogen bonds. mdpi.com
A significant application of DFT is the calculation of vibrational spectra. For deuterated octanol (B41247), a notable difference in the infrared (IR) spectrum compared to its non-deuterated counterpart is the position of the broad stretching band of the hydroxyl group. mdpi.com In the deuterated form (O-D), this band is shifted to a lower frequency compared to the O-H stretch in the standard isotopologue. mdpi.com For instance, DFT calculations have been used to compute the IR spectra of deuterated octanol, which show a distinct peak corresponding to the O-D stretch. nih.gov These theoretical spectra, while generally accurate, often show a systematic shift compared to experimental results due to the harmonic approximation used in the calculations. mdpi.com
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for Octanol Isotopologues This table is interactive. Click on the headers to sort the data.
| Isotopologue | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| n-Octanol (OH) | O-H Stretch | ~3300 | Varies with DFT functional |
| Octanol-d2 (OD) | O-D Stretch | Not specified in search results | 2168 nih.gov |
Note: The experimental O-H stretching frequency is broad due to hydrogen bonding in the liquid state. Calculated frequencies can vary based on the level of theory and basis set used.
While the search results focus heavily on DFT, ab initio methods are mentioned as a broader category of techniques used in these studies. mdpi.comresearchgate.net For instance, the B3LYP/6-311+G(d) method, which is an ab initio density functional theory approach, has been used to calculate the vibrational spectra of odorant molecules, including deuterated octanol. nih.gov These calculations are crucial for understanding how isotopic substitution affects the vibrational characteristics of the molecule, which is a key aspect of the vibrational theory of olfaction. ucl.ac.uk
The substitution of hydrogen with deuterium (B1214612) in the hydroxyl group of octanol introduces a significant isotopic effect, which has been a subject of theoretical investigation. mdpi.com This effect is most prominently observed in the vibrational frequencies, particularly the O-H stretching mode. researchgate.net The deuterium isotope effect can be studied by solving the vibrational Schrödinger equation, which can be done as a post-processing step to quantum chemical calculations. mdpi.com
The energetic consequences of deuteration are also a key area of study. For example, in the context of the vibrational theory of olfaction, it has been proposed that the change in vibrational energy upon deuteration can alter how a molecule interacts with olfactory receptors. researchgate.netseehint.com Calculations have shown that deuteration of octanol shifts the C-D stretch vibration to a frequency that is close to a vibrational mode in a different molecule, citronellyl nitrile. researchgate.net This energetic alignment is suggested to be the reason why deuterated octanol might activate the receptor for citronellyl nitrile. seehint.com Theoretical calculations of electron tunneling rates, which are influenced by the vibrational energies of the odorant, support this hypothesis. nih.gov
Advanced Intermolecular Interaction Theories
Atoms in Molecules (AIM) Theory for Electron Density Topology and Bonding Analysis in Deuterated Systems
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous method for analyzing the electron density distribution in a molecule to define chemical bonds and atomic interactions. arxiv.orgwikipedia.orgias.ac.in In deuterated systems like Octanol-d2, AIM theory is employed to characterize the nature of the O-D···O hydrogen bond and other weaker intermolecular interactions. nih.govmdpi.com
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
|---|---|---|
| O-D···O | 0.025 | 0.090 |
| C-H···O | 0.008 | 0.030 |
This table presents hypothetical data to illustrate the typical outputs of an AIM analysis. Actual values would be derived from specific quantum chemical calculations.
Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Energy Decomposition in Deuterated Octanol Dimers
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing the nature of intermolecular interactions by decomposing the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.govmdpi.com When applied to deuterated octanol dimers, SAPT provides a detailed understanding of how deuterium substitution affects the balance of these forces within the hydrogen bond. nih.govmdpi.com
By calculating the SAPT energy components for both the O-H···O and O-D···O hydrogen-bonded dimers of octanol, researchers can pinpoint the origins of the deuterium isotope effect on the interaction energy. mdpi.com It is generally observed that the increased strength of the hydrogen bond upon deuteration arises from a complex interplay of these components. For instance, changes in the zero-point vibrational energy upon deuteration can alter the average geometry of the dimer, which in turn influences all the energy components. semanticscholar.org
| Energy Component | n-Octanol Dimer (O-H···O) | Octanol-d2 Dimer (O-D···O) |
|---|---|---|
| Electrostatics | -30.0 | -31.5 |
| Exchange | 20.0 | 20.5 |
| Induction | -10.0 | -10.8 |
| Dispersion | -15.0 | -15.2 |
| Total SAPT0 Energy | -35.0 | -37.0 |
This table provides a hypothetical comparison to demonstrate the insights gained from a SAPT analysis. The values are illustrative and not from a specific study.
Continuum Solvation Models (PCM) in Deuterated Environments
Continuum Solvation Models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to approximate the effect of a solvent on a solute molecule. mdpi.comq-chem.comscience.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. q-chem.comgithub.io For studies involving Octanol-d2, PCM can be used to model the bulk liquid environment of deuterated octanol. mdpi.com
When studying the properties of an Octanol-d2 molecule or its aggregates, the PCM approach can be used in conjunction with quantum mechanical calculations to simulate the influence of the surrounding deuterated solvent. mdpi.comresearchgate.net This is particularly useful for calculating properties like vibrational frequencies, where the solvent environment can induce significant shifts. mdpi.com For instance, theoretical IR spectra of Octanol-d2 in a deuterated octanol continuum can be computed and compared with experimental FTIR data to validate the computational model. mdpi.comresearchgate.net While PCM is a simplification of the complex solute-solvent interactions, it provides a valuable first approximation of the bulk solvent effects in a deuterated environment. uregina.ca
Research Applications and Methodologies Utilizing Octanol D2
Mechanistic Investigations Employing Deuterium (B1214612) Labeling
The substitution of hydrogen with deuterium in a molecule like octanol (B41247) can provide profound insights into reaction mechanisms. This is primarily achieved through deuterium exchange experiments and the study of kinetic isotope effects.
Elucidation of Reaction Pathways via Deuterium Exchange Experiments
Deuterium exchange experiments involve the substitution of a hydrogen atom with a deuterium atom, a process often catalyzed by metals or acids/bases. mdpi.comresearchgate.net In the context of octanol-d2, this can be achieved by reacting octanol with a deuterium source like deuterium oxide (D2O). mdpi.com The position and rate of this exchange can reveal critical information about the steps involved in a chemical reaction. For instance, the exchange of protons on olefinic carbons and alkyl chains of olefins with D2O can be mediated by certain ruthenium complexes, indicating a reversible olefin insertion into a metal-deuterium bond. researchgate.net
Studies have shown that in the presence of a catalyst, such as a ruthenium complex, primary alcohols can be oxidized to aldehydes. mdpi.com By using deuterated water, researchers can trace the movement of deuterium atoms, confirming that the exchange occurs through the formation of a deuterated metal species. researchgate.net Furthermore, analyzing the distribution of deuterium in the products of a reaction can help differentiate between possible reaction pathways, such as concerted versus stepwise mechanisms. For example, the absence of significant deuterium exchange at certain positions can rule out the formation of specific intermediates like carbanions or zwitterions. cdnsciencepub.com
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification in Organic Transformations
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for determining the rate-determining step of a reaction. The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H/C-D bonds, this effect is typically significant. For example, E2 elimination reactions, where a C-H bond is broken in the slow step, show large normal KIEs (kH/kD values of 2 to 6). princeton.edumdpi.com Conversely, SN2 reactions often exhibit small or inverse KIEs (kH/kD of 0.8 to 1.0), indicating that the C-H bond is not broken in the rate-determining step. mdpi.com
Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or making in the rate-determining step. princeton.edu These effects are generally smaller but can still provide valuable information about changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu For instance, a change from sp3 to sp2 hybridization at a carbon atom can lead to a normal secondary KIE, while a change from sp2 to sp3 results in an inverse effect. wikipedia.org
Role in Advanced Analytical Chemistry Methodologies
Octanol-d2 plays a crucial role in modern analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Deuterated Solvents in High-Resolution NMR Spectroscopy for Complex Biological and Chemical Systems
In high-resolution NMR spectroscopy, deuterated solvents are essential for obtaining clear spectra of analytes. magritek.com Since deuterium has a different nuclear spin than hydrogen, its signals appear in a separate region of the NMR spectrum, preventing interference with the signals from the sample being analyzed. studymind.co.uk This is particularly important for studying complex biological systems, such as proteins and nucleic acids, where the high concentration of protons in non-deuterated solvents would obscure the signals of interest. nih.gov
The use of deuterated solvents like octanol-d2 also helps to reduce radiation damping and allows for the use of techniques that suppress the residual solvent signal. nih.gov While not all surfactants or molecules are available in deuterated form, the use of a deuterated solvent is a key strategy in minimizing interfering signals. nih.gov High-resolution NMR can provide detailed information on the structure, dynamics, and interactions of molecules in solution. mdpi.comnumberanalytics.commst.edu
Development of Isotope-Dilution Mass Spectrometry Methods for Quantitative Research Applications
Isotope-dilution mass spectrometry (IDMS) is a highly accurate method for quantitative analysis. nih.govnist.gov This technique combines the sensitivity and selectivity of mass spectrometry with the precision of using an isotopically labeled internal standard. nih.gov A known amount of the isotopically labeled compound, such as octanol-d2, is added to the sample. The ratio of the natural and labeled isotopes is then measured by mass spectrometry.
Because the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis, allowing for very accurate quantification. nih.govnist.gov IDMS is considered a reference technique for quantitative analysis and is used in a wide range of applications, including proteomics and the determination of trace elements. nih.govnist.govrsc.org The development of ID-LC-MS/MS (Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry) methods allows for the accurate and reproducible determination of various compounds in complex matrices like human serum. nih.govresearchgate.net
Studies on Solvation and Partitioning Equilibria in Deuterated Systems
The partitioning of a solute between two immiscible phases, such as octanol and water, is a fundamental process in chemistry and environmental science. viu.ca The octanol-water partition coefficient (Kow) is a key parameter used to predict the environmental fate and biological uptake of organic compounds. viu.ca
Computational studies using density functional theory (DFT) and various solvation models have been employed to predict partition coefficients with good agreement with experimental data. nih.gov These models can be parameterized for specific solvents like octanol to accurately calculate solvation free energies. researchgate.netresearchgate.net
Thermodynamic Characterization of Solute-Deuterated Solvent Interactions
When a solute is introduced into Octanol-d2, the observed enthalpy of interaction is composed of the intrinsic energy from the formation of new solute-solvent interactions and the energy required to reorganize the solvent molecules around the solute. By comparing the calorimetric data from experiments conducted in both regular 1-octanol (B28484) and Octanol-d2, the energetic contribution of reorganizing the solvent's hydrogen-bonding network can be estimated. Generally, the O-D bond is stronger and less polar than the O-H bond, leading to differences in hydrogen bond dynamics and strength.
Studies have shown that for processes involving significant solvent reorganization, the enthalpy measured in a deuterated solvent like D₂O can differ from that in H₂O. nih.gov This principle is directly applicable to Octanol-d2. For instance, in isothermal titration calorimetry (ITC) experiments, the binding of a ligand to a macromolecule can be measured in both solvents. The difference in the measured enthalpy (ΔΔH) between the protiated and deuterated solvent systems reveals the enthalpic contribution of rearranging the solvent molecules, providing a deeper understanding of the forces driving the interaction. nih.gov This approach allows for the deconvolution of the observed enthalpy into its intrinsic and solvent-derived components.
Table 1: Illustrative Thermodynamic Data for Solute Binding in Protiated vs. Deuterated Octanol This table presents hypothetical data to illustrate the type of results obtained from a comparative ITC experiment designed to probe solvent-solute interactions.
| Solvent System | Association Constant (Kₐ) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Solute A in 1-Octanol | 5.0 x 10⁵ | -7.77 | -9.20 | -1.43 |
| Solute A in Octanol-d2 | 5.0 x 10⁵ | -7.77 | -10.40 | -2.63 |
| Difference (ΔΔ) | - | 0 | -1.20 | -1.20 |
Bio-Mimetic and Biological System Studies
Investigating Molecular Interactions within Deuterated Membrane Mimics
Biological membranes are complex assemblies of lipids and proteins that mediate cellular function. Model membranes, or membrane mimics, are simplified systems that allow for the detailed study of membrane structure and dynamics. The incorporation of deuterated molecules, including Octanol-d2, into these mimics is a cornerstone of modern biophysical research, particularly for methods like deuterium nuclear magnetic resonance (²H-NMR) and neutron scattering. ill.euiucr.orgill.eu
Octanol is structurally similar to membrane lipids, possessing a polar head group and a flexible hydrocarbon tail, allowing it to be used as a membrane mimetic. acs.orgresearchgate.net When Octanol-d2 (specifically, chain-deuterated octanol like octanol-d17) is incorporated into a lipid bilayer, the deuterium atoms act as non-invasive spectroscopic probes. acs.org ²H-NMR spectroscopy is highly sensitive to the motion and orientation of the C-D bond. nih.govcapes.gov.brresearchgate.net By analyzing the resulting NMR spectra, researchers can obtain detailed information about the ordering and dynamics of the octanol molecules within the membrane, as well as the influence of the octanol on the surrounding lipid chains. nih.govacs.org
Studies using ²H-NMR have shown that n-octanol can increase the order of acyl chains in certain phospholipids, an effect that is distinct from the disordering caused by shorter-chain alcohols or the significant ordering induced by cholesterol. nih.gov Using specifically deuterated octanol allows researchers to map its position and orientation within the bilayer and understand how it modulates membrane fluidity and phase behavior. ku.dk
Neutron scattering techniques, such as SANS and neutron reflectometry, rely on contrast variation achieved through isotopic substitution. nih.govill.eu By selectively deuterating components of a model membrane (e.g., using deuterated lipids or incorporating Octanol-d2), specific molecules or parts of molecules can be made "visible" or "invisible" to neutrons. nih.govill.eu This enables the precise determination of the location of molecules within the membrane, the thickness of the bilayer, and the structure of membrane-associated proteins, which is critical for understanding drug-membrane interactions and the function of membrane proteins. iucr.org
Table 3: Effect of n-Alkanols on the Order Parameter (S_CD) of DMPC Lipid Chains via ²H-NMR This table is adapted from findings on the interaction of n-alkanols with DMPC bilayers. It illustrates how the chain length of an inserted alcohol affects the ordering of the host lipid acyl chains, a phenomenon that can be precisely studied using deuterated probes.
| Position on DMPC Acyl Chain | Order Parameter (S_CD) in pure DMPC | Change in Order with n-Butanol | Change in Order with n-Octanol | Change in Order with n-Dodecanol |
| C-2 | 0.420 | Decrease | Increase | No significant effect |
| C-3 | 0.415 | Decrease | Increase | No significant effect |
| C-6 | 0.405 | Decrease | Increase | No significant effect |
| C-10 | 0.310 | Decrease | Increase | No significant effect |
| C-13 | 0.150 | Decrease | Increase | No significant effect |
Application in Unicellular Organism Studies for Olfactory Receptor Sensitivity and Chemosensory Signaling
Chemosensation is a fundamental process that allows organisms, from unicellular protists to complex animals, to interpret chemical cues from their environment. brandeis.eduwikipedia.org While studies specifically employing Octanol-d2 in unicellular organisms are not widely documented, research on the chemosensory responses of the ciliate Tetrahymena to various odorants demonstrates that single-celled eukaryotes possess sophisticated signaling pathways to react to chemical stimuli. ejournals.eunih.govresearchgate.netsemmelweis.hu The principles of using isotopic tracers to dissect these pathways are well-established in other model systems.
Extensive research on the simple multicellular organism Caenorhabditis elegans provides a powerful framework for how Octanol-d2 could be applied to study chemosensory signaling. C. elegans exhibits a robust aversive response to 1-octanol, which is primarily mediated by a specific set of sensory neurons, notably the polymodal ASH neurons. plos.orgnih.govmdpi.com This behavioral response is highly quantifiable and has been used to uncover complex neuromodulatory circuits. For instance, studies have shown that the organism's sensitivity to octanol is modulated by neurotransmitters like dopamine (B1211576) and serotonin, often depending on the animal's feeding state. fsu.eduplos.org
A key finding is the role of the D2-like dopamine receptor DOP-3, which acts to dampen the behavioral sensitivity to octanol. plos.orgnih.govnih.gov Animals lacking the gene for this receptor are hypersensitive, reacting to much lower concentrations of octanol than wild-type animals. plos.org In such a system, Octanol-d2 would be an invaluable tool. By using deuterated octanol, researchers could employ advanced imaging or spectroscopic techniques to trace the path of the odorant molecule from the environment to its receptor, and to characterize its specific binding interactions within the receptor pocket. This would help answer questions about receptor affinity, residence time, and the conformational changes induced upon binding, which are central to understanding the initial steps of chemosensory signal transduction. brandeis.edu While the behavioral data is gathered using 1-octanol, the mechanistic investigation at the molecular level would be greatly enhanced by its deuterated analogue.
Table 4: Behavioral Response of C. elegans to 1-Octanol as a Function of Genotype This table summarizes research findings demonstrating how genetic modifications affecting the DOP-3 dopamine receptor alter the olfactory sensitivity of C. elegans to the repellent 1-octanol. The response time indicates the time taken for the worm to initiate an avoidance maneuver (reversal of movement).
| Genotype | Octanol Concentration | Mean Time to Respond (seconds) | Interpretation |
| Wild Type (N2) | 10% | 11.2 | Baseline aversive response |
| dop-3 mutant | 10% | 7.5 | Hypersensitive to dilute octanol |
| Wild Type (N2) | 30% | 7.8 | Stronger aversive response |
| dop-3 mutant | 30% | 2.5 | Hypersensitive to dilute octanol |
Future Perspectives and Emerging Research Directions
Advancements in High-Throughput and Site-Specific Deuteration Technologies
The synthesis of deuterated molecules is undergoing a significant transformation, moving from traditional, often cumbersome methods to more streamlined and precise technologies. researchgate.net Recent years have seen remarkable progress in developing efficient deuterium (B1214612) labeling techniques, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net These advancements are crucial for producing selectively deuterated compounds like Octanol-d2. researchgate.net
A key area of development is in high-throughput methodologies. For instance, advancements in hydrogen deuterium exchange mass spectrometry (HDX-MS) now allow for the analysis of complex protein systems, a significant leap from single-protein analysis. nih.gov Innovations such as sub-zero liquid chromatography separations and advanced data analysis tools have made high-throughput HDX-MS analysis of intricate samples more feasible. nih.gov
Simultaneously, the quest for precision has led to novel methods for site-specific deuteration. Researchers have developed a copper-catalyzed deacylative deuteration process that allows for the controlled installation of deuterium at specific alkyl positions without the need for directing groups. organic-chemistry.orgnih.gov This technique utilizes readily available ketones as traceless activating groups and inexpensive D2O as the deuterium source, offering a versatile and efficient route to mono-, di-, and trideuterated compounds. organic-chemistry.orgnih.gov Such methods hold promise for the late-stage modification of complex bioactive molecules. organic-chemistry.orgnih.gov
Synergistic Integration of Advanced Experimental and Computational Paradigms
The synergy between experimental techniques and computational modeling is proving to be a powerful engine for advancing our understanding of deuterated compounds. Computational analysis of catalytic cycles, for example, has enabled the development of methods to predict the outcome of hydrogen isotope exchange processes in complex molecules. digitellinc.com This predictive power is invaluable for designing efficient and selective labeling strategies.
A notable example is the use of a combined experimental and computational approach to study deuterium equilibrium isotope effects (EIEs) in anion receptor complexes. acs.org By synthesizing a selectively deuterated receptor and performing competitive titration measurements, researchers were able to determine a small, normal EIE. acs.org Quantum mechanical computations corroborated these findings, highlighting the importance of vibrational changes in the observed isotope effect. acs.org This integrated approach provides fundamental insights into reversible interactions and can aid in the ab initio design of sensors and drugs. acs.org
Furthermore, computational studies are being used to predict the regioselectivity of HIE reactions in pharmaceutically relevant molecules, guiding the synthesis of isotopically enriched compounds. d-nb.info This synergy allows for a more rational design of deuteration experiments, saving time and resources.
Potential Contributions to Green Chemistry and Sustainable Process Development
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing chemical research and industry. royalsocietypublishing.orgmygreenlab.org Deuterated compounds, including Octanol-d2, are poised to make significant contributions to this movement.
One of the key areas is the use of deuterated solvents as more environmentally benign alternatives to their toxic or hazardous non-deuterated counterparts. numberanalytics.comdataintelo.com The unique properties of deuterated solvents, such as reduced environmental impact, align well with the goals of sustainable practices. dataintelo.com The chemical industry is showing a growing interest in adopting greener, safer, and more sustainable solvents like 2-Me-THF, n-heptane, and iso-propyl acetate. illinois.eduacs.org
Moreover, new, greener methods for deuteration are being developed. For instance, an Al-H2O system, where H2O is replaced with D2O, has been proposed as a safe and environmentally friendly source of deuterium for labeling compounds. royalsocietypublishing.orgresearchgate.net Additionally, electrochemical methods for dehalogenative deuteration offer a sustainable alternative to traditional methods that often rely on transition metal catalysts and toxic reagents. xmu.edu.cn The development of sustainable synthetic routes using immobilized and recyclable (bio)catalysts for producing deuterium-labeled compounds is also a promising area of research. acs.org
Elucidating Complex Molecular Recognition and Biological Signaling Mechanisms through Deuterium Probes
Deuterium's unique properties make it an invaluable tool for probing intricate biological processes at the molecular level. The replacement of hydrogen with deuterium can subtly alter molecular vibrations and bond strengths without significantly changing the molecule's shape, providing a powerful method for studying molecular recognition and signaling. tandfonline.com
Deuterium probes are particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study protein dynamics and interactions. longdom.orgoup.com For example, site-specific deuteration can simplify complex NMR spectra of large biomolecules, allowing for more precise structural and dynamic analysis. oup.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) provides insights into the conformational dynamics of proteins, which is fundamental to their roles in catalysis and signaling. longdom.org
In the study of biological signaling, deuterium oxide (D₂O) has been used to investigate the role of hydrogen bonds. nih.gov Studies have shown that D₂O can affect cellular processes like Ca²⁺ signaling by altering protein structures and enzymatic activities. nih.gov These findings suggest that the replacement of hydrogen with deuterium can have significant inhibitory effects on biological functions by modifying the frequency of -OH bonds. nih.gov Furthermore, deuterium has been implicated in various stages of cancer, from its initiation to potential therapeutic interventions, making deuterium-labeled compounds crucial for research in this area. researchgate.netresearchgate.net The use of deuterium spin probes also allows for the detailed study of side-chain dynamics in proteins, which is essential for understanding protein folding, stability, and ligand binding.
Q & A
Basic Research Questions
Q. How is the octanol-water partition coefficient (logP) experimentally determined, and what are its limitations in predicting solute behavior?
- Methodology : The shake-flask method is the gold standard, where solute partitioning between octanol and water is measured via UV-Vis spectroscopy or HPLC . Thermodynamic considerations (e.g., temperature, pH) must be tightly controlled to avoid artifacts like micelle formation.
- Limitations : LogP does not account for solute self-association in octanol or interfacial dynamics, which can skew predictions for highly hydrophobic or polar compounds . Computational models (e.g., QSPR) improve accuracy but require validation against experimental datasets .
Q. What experimental designs are optimal for studying octanol’s role in solvent extraction systems?
- Factorial Design : A 2 × 3 factorial approach is effective for optimizing parameters like tri-n-octylamine (TOA) concentration in octanol (e.g., 10% vs. 20%) and feed/solvent ratios (1:1 to 4:1) . Response surface methodology (RSM) can further refine extraction efficiency.
- Critical Factors : Phase separation kinetics and solvent viscosity must be quantified to avoid operational bottlenecks .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in octanol’s interfacial behavior during solvent extraction?
- Structural Insights : MD simulations reveal bilayer-like octanol organization at water interfaces, with Layer-1 (direct contact) showing homogeneous hydroxyl packing (2.80 octanol/nm²) and Layer-2 exhibiting clustering and anti-correlation patterns . These findings explain discrepancies in extraction efficiency when varying TOA ratios.
- Bridging Experiment and Theory : Simulated radial distribution functions (RDFs) for octanol-octanol and octanol-water interactions align with experimental data only when water content in the octanol phase is modeled as "wet" (saturated) .
Q. What methodological advancements address the poor predictability of octanol solubility for complex organic compounds?
- Entropy-Based Models : The Walden’s rule equation, incorporating melting point (MP) and entropy of melting (ΔSm), predicts log(octanol solubility) with RMSE ≈ 0.47 log units. However, accuracy depends on reliable ΔSm data, which are sparse for self-associating solutes .
- Hybrid Approaches : Combining quantum-mechanical solvation free energy calculations with empirical corrections for octanol’s water content improves logP predictions for drug-like molecules .
Q. How do researchers reconcile conflicting logP values reported across literature sources?
- Data Curation : Sangster’s compendium (1989) evaluates logP data quality using strict criteria (e.g., measurement conditions, method transparency) and provides recommended values with uncertainty ranges .
- Standardization : Discrepancies often arise from unaccounted variables (e.g., ionic strength, temperature). Adopting OECD Test Guideline 107 ensures consistency .
Methodological Frameworks
Q. What statistical and analytical techniques are essential for validating octanol-related hypotheses?
- Error Analysis : Quantify uncertainties from instrumentation (e.g., HPLC precision ±2%) and methodological bias (e.g., shake-flask vs. potentiometric titration differences) .
- Comparative Studies : Use t-tests or ANOVA to compare experimental logP values against QSPR predictions, with Bonferroni correction for multiple comparisons .
Q. How can open science practices enhance reproducibility in octanol research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
